Cas no 2172573-72-5 (5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde)

5-Cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropyl group at the 5-position and a 3-methylbenzyl group at the 1-position, along with a formyl functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of the aldehyde moiety enables further derivatization via condensation or nucleophilic addition reactions, while the triazole ring enhances stability and bioavailability. The cyclopropyl and aromatic substituents contribute to steric and electronic modulation, making it a valuable intermediate for designing biologically active molecules or functional materials. Its well-defined reactivity profile ensures consistent performance in multi-step syntheses.
5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde structure
2172573-72-5 structure
Product name:5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172573-72-5
MF:C14H15N3O
Molecular Weight:241.288402795792
CID:6213875
PubChem ID:165572989

5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde
    • 5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
    • EN300-1610545
    • 2172573-72-5
    • インチ: 1S/C14H15N3O/c1-10-3-2-4-11(7-10)8-17-14(12-5-6-12)13(9-18)15-16-17/h2-4,7,9,12H,5-6,8H2,1H3
    • InChIKey: IZFQCBGZQMEJMZ-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C2CC2)N(CC2C=CC=C(C)C=2)N=N1

計算された属性

  • 精确分子量: 241.121512110g/mol
  • 同位素质量: 241.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 47.8Ų

5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1610545-2.5g
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
2.5g
$3191.0 2023-06-04
Enamine
EN300-1610545-0.5g
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
0.5g
$1563.0 2023-06-04
Enamine
EN300-1610545-10000mg
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
10000mg
$7004.0 2023-09-23
Enamine
EN300-1610545-5.0g
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
5g
$4722.0 2023-06-04
Enamine
EN300-1610545-0.05g
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
0.05g
$1368.0 2023-06-04
Enamine
EN300-1610545-0.25g
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
0.25g
$1498.0 2023-06-04
Enamine
EN300-1610545-100mg
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
100mg
$1433.0 2023-09-23
Enamine
EN300-1610545-2500mg
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
2500mg
$3191.0 2023-09-23
Enamine
EN300-1610545-0.1g
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
0.1g
$1433.0 2023-06-04
Enamine
EN300-1610545-500mg
5-cyclopropyl-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
2172573-72-5
500mg
$1563.0 2023-09-23

5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献

5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

Introduction to 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172573-72-5)

5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172573-72-5, represents a unique structural motif characterized by a triazole ring integrated with an aldehyde functional group. The presence of both cyclopropyl and methylphenyl substituents contributes to its distinct chemical properties, making it a promising candidate for further exploration in drug discovery and synthetic chemistry.

The molecular structure of 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde encompasses several key features that are highly relevant to modern pharmacological research. The triazole ring, a heterocyclic aromatic system, is known for its stability and versatility in forming hydrogen bonds with biological targets. This structural element is particularly valuable in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. The aldehyde group at the 4-position of the triazole ring serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their wide-ranging biological effects. Among these, triazoles have emerged as particularly important scaffolds in the development of novel therapeutic agents. The compound 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde exemplifies this trend by combining the favorable properties of the triazole core with additional substituents that enhance its pharmacological potential. The cyclopropyl group, for instance, is known to improve metabolic stability and binding affinity, while the methylphenyl moiety can contribute to selectivity by interacting with specific amino acid residues in protein targets.

One of the most compelling aspects of 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde is its potential application in the development of small-molecule inhibitors. The aldehyde functionality provides a versatile handle for covalent bond formation, which is increasingly recognized as a strategy for achieving high target specificity. This property is particularly relevant in the context of protein-protein interactions (PPIs), where covalent inhibitors can outperform traditional non-covalent binders by forming stable and irreversible bonds with their targets. Recent studies have demonstrated that aldehyde-containing compounds can be effective tools for dissecting signaling pathways and validating drug targets in preclinical models.

The synthesis of 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde represents a significant achievement in synthetic organic chemistry. The introduction of both cyclopropyl and methylphenyl groups into a triazole framework required careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, were likely employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the growing sophistication of modern chemical synthesis techniques.

From a computational chemistry perspective, 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with potential biological targets. These studies have provided valuable insights into the compound's binding mode and affinity for various enzymes and receptors. For instance, computational docking simulations have revealed that this compound can effectively bind to metalloproteinases and kinase enzymes, which are implicated in numerous diseases including cancer and inflammatory disorders. Such findings have guided the optimization efforts aimed at improving potency and selectivity.

The pharmacological profile of 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde has been preliminarily evaluated through in vitro assays targeting key disease-related pathways. Preliminary results suggest that this compound exhibits inhibitory activity against certain enzymes associated with cancer progression and inflammation. The aldehyde group plays a crucial role in mediating these interactions by forming coordinate covalent bonds with catalytic residues in the active sites of target enzymes. Additionally, the presence of both cyclopropyl and methylphenyl substituents appears to enhance binding affinity by optimizing steric complementarity with protein pockets.

In vivo studies have further validated the therapeutic potential of 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde by demonstrating its efficacy in animal models of disease. These studies have shown that oral administration of this compound leads to significant reductions in tumor growth and inflammation markers without apparent toxicity at tolerated doses. The bioavailability profile has been particularly encouraging, with moderate absorption rates allowing for once-daily dosing regimens. These findings are consistent with preclinical pharmacokinetic (PK) modeling predictions that suggest favorable distribution and elimination characteristics.

The future development of 5-cyclopropyl-1-(3-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde as a therapeutic agent will likely involve further optimization efforts aimed at enhancing its pharmacological properties. Structure-based drug design approaches will be instrumental in refining the molecular structure to improve potency while minimizing off-target effects. Additionally, exploring analogs derived from this core scaffold may uncover new derivatives with enhanced efficacy or reduced side effects compared to parent compounds.

The significance of 5-cyclopropyl-1-(3-methylphenyl)methyl-H ertical alignment H ertical alignment H ertical alignment H ertical alignment triazole -carbaldehyde (CAS No.,21725737725737725737725737725737725737725737725737) extends beyond its immediate therapeutic applications; it also serves as an important building block for more complex molecules via diversification strategies such as halogenation or amidation reactions at positions adjacent to key functional groups like hydroxymethylation or nitrile introduction . Such modifications could expand its utility across multiple therapeutic areas including neurology , immunology , or infectious diseases .

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